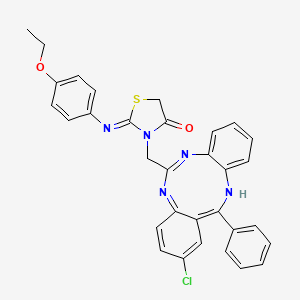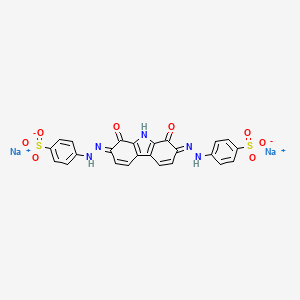
Disodium 4,4'-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) involves multiple steps:
Formation of Carbazole Derivative: The initial step involves the synthesis of a carbazole derivative through a series of reactions, including nitration, reduction, and cyclization.
Azo Coupling Reaction: The carbazole derivative undergoes azo coupling with diazonium salts derived from sulphanilic acid. This reaction typically occurs under acidic conditions and requires a coupling agent.
Sulphonation: The final step involves sulphonation to introduce sulphonate groups, enhancing the solubility of the compound in water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Continuous Processing: Some industries may use continuous processing techniques to improve efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Various oxidized derivatives depending on the conditions.
Reduction Products: Amines and other reduced forms.
Substitution Products: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques for visualizing biological samples under a microscope.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks
Mecanismo De Acción
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates that interact with the azo groups, leading to changes in their optical properties. The pathways involved are mainly photophysical and photochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Disodium 4,4’-bis(2-sulphostyryl)biphenyl (EINECS 280-734-8): Another dye with similar applications but different structural properties.
Uniqueness
Disodium 4,4’-((1,8-dihydroxy-9H-carbazole-2,7-diyl)bis(azo))bis(benzenesulphonate) is unique due to its specific azo linkage and carbazole core, which impart distinct optical properties and make it suitable for specialized applications in various fields .
Propiedades
Número CAS |
83803-46-7 |
|---|---|
Fórmula molecular |
C24H15N5Na2O8S2 |
Peso molecular |
611.5 g/mol |
Nombre IUPAC |
disodium;4-[(2E)-2-[(7E)-1,8-dioxo-7-[(4-sulfonatophenyl)hydrazinylidene]-9H-carbazol-2-ylidene]hydrazinyl]benzenesulfonate |
InChI |
InChI=1S/C24H17N5O8S2.2Na/c30-23-19(28-26-13-1-5-15(6-2-13)38(32,33)34)11-9-17-18-10-12-20(24(31)22(18)25-21(17)23)29-27-14-3-7-16(8-4-14)39(35,36)37;;/h1-12,25-27H,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2/b28-19+,29-20+;; |
Clave InChI |
BIPBDKHLLBBFBC-RXDUAVECSA-L |
SMILES isomérico |
C1=CC(=CC=C1N/N=C\2/C(=O)C3=C(C4=C(N3)C(=O)/C(=N/NC5=CC=C(C=C5)S(=O)(=O)[O-])/C=C4)C=C2)S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1NN=C2C=CC3=C(C2=O)NC4=C3C=CC(=NNC5=CC=C(C=C5)S(=O)(=O)[O-])C4=O)S(=O)(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



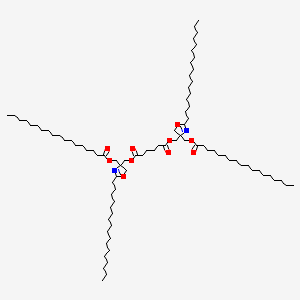
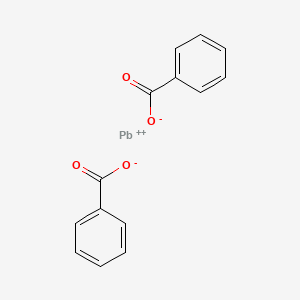

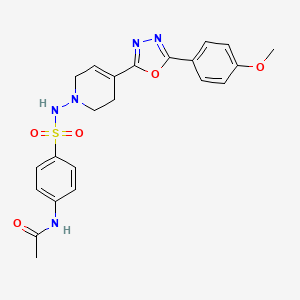

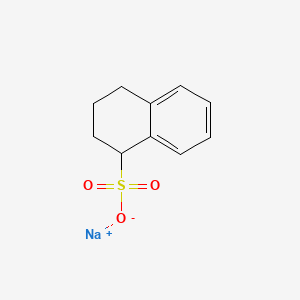
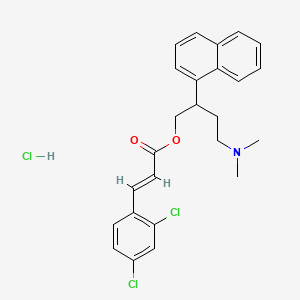

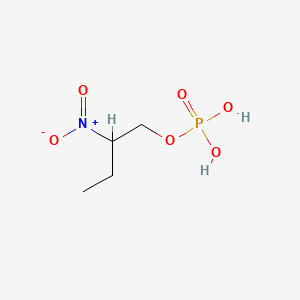
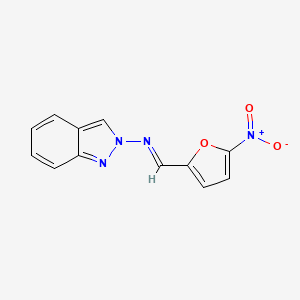
![[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl] 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B12706327.png)
